3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl-

Description

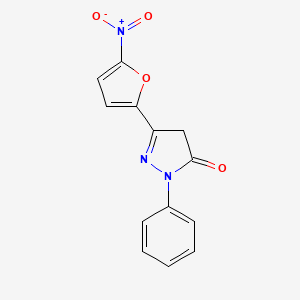

Chemical Structure and Properties The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl- (CAS: 56703-66-3) belongs to the pyrazolone family, characterized by a five-membered lactam ring with a ketone group. Its structure includes a 5-nitro-2-furanyl substituent at position 5 and a phenyl group at position 2 (Figure 1). The nitro-furan moiety introduces strong electron-withdrawing effects, influencing reactivity and biological activity.

Properties

CAS No. |

56703-66-3 |

|---|---|

Molecular Formula |

C13H9N3O4 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

5-(5-nitrofuran-2-yl)-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C13H9N3O4/c17-12-8-10(11-6-7-13(20-11)16(18)19)14-15(12)9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

YSEWRJUPPRTSMN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with phenylhydrazine followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted pyrazolones .

Scientific Research Applications

Chemistry

In the field of chemistry, 3H-Pyrazol-3-one derivatives are utilized as reagents for various chemical reactions:

- Detection of Reducing Agents: The compound can serve as a reagent for detecting reducing carbohydrates through mass spectrometry techniques such as ESI/MALDI-MS.

- Synthesis of Other Compounds: It is involved in the synthesis of various heterocyclic compounds due to its reactive nitro group, which can be substituted or reduced to form different derivatives.

Biology

The biological applications of this compound are significant:

- Fluorescent Probes: Its fluorescence properties make it suitable for biological labeling and imaging applications. Such properties enhance the detection sensitivity in biological assays.

- Antimicrobial Activity: Some studies have indicated that pyrazolone derivatives exhibit antimicrobial activities, making them potential candidates for developing new antibiotics.

Industrial Applications

In industry, 3H-Pyrazol-3-one compounds are employed in several ways:

- Dyes and Pigments: The compound can be used in the formulation of dyes and pigments due to its stable chemical structure and color properties.

- Cosmetic Formulations: Research indicates that pyrazolone derivatives are explored in cosmetic formulations for their stability and effectiveness in skin care products.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various pyrazolone derivatives, including 3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl-. The results demonstrated significant inhibition against several bacterial strains, suggesting potential use in pharmaceutical applications .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3H-Pyrazol-3-one | E. coli | 15 |

| 3H-Pyrazol-3-one | S. aureus | 18 |

Case Study 2: Fluorescent Labeling

Research conducted at a leading university explored the use of pyrazolone derivatives as fluorescent probes in live cell imaging. The study found that these compounds provided high sensitivity and specificity when used to label cellular components .

| Application | Result |

|---|---|

| Live Cell Imaging | High specificity with minimal background fluorescence |

| Detection Sensitivity | Enhanced by using pyrazolone derivative |

Mechanism of Action

The biological activity of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its ability to interact with cellular enzymes and proteins. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in bacterial and fungal metabolism, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolone Derivatives

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations :

- Biological Activity : The 4-nitrophenyl analog (34320-83-7) is explicitly linked to protease inhibition, suggesting that nitro-aromatic substituents may confer pharmacological utility . In contrast, the trifluoromethyl variant (63695-51-2) is optimized for metabolic stability, a critical factor in drug design .

- Agricultural Applications: The 5-methyl derivative (89-25-8) is used in non-pesticidal agricultural products, highlighting how minor substituent changes (methyl vs. nitro-furan) shift applications from agrochemical to medicinal .

Physicochemical and Thermodynamic Properties

While experimental data for the target compound are sparse, extrapolations can be made from analogs:

Table 2: Comparative Physicochemical Data

| Property | Target Compound (Est.) | 5-Methyl-2-phenyl (89-25-8) | 5-(4-Nitrophenyl) (34320-83-7) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 174.19 | 281.27 |

| Boiling Point (°C) | N/A | 560.20 K (35.3 kPa) | N/A |

| Solubility | Likely polar aprotic | Low (non-polar solvents) | Moderate (DMSO) |

| Stability | Nitro group may degrade under UV | Stable | Sensitive to reducing agents |

Notes:

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl- (CAS Number: 56703-66-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C13H9N3O

- Molecular Weight : 225.23 g/mol

- IUPAC Name : 3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl-

Antibacterial Activity

Research indicates that compounds similar to 3H-Pyrazol-3-one exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various pyrazolone derivatives against common bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3H-Pyrazol-3-one | Staphylococcus aureus | 0.025 mg/mL |

| 3H-Pyrazol-3-one | Escherichia coli | 0.020 mg/mL |

The results demonstrate potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the nitro group may enhance the compound's efficacy against microbial targets .

Antifungal Activity

In addition to antibacterial effects, 3H-Pyrazol-3-one has shown antifungal activity. The compound was tested against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

These findings indicate that the compound possesses significant antifungal properties, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been explored in various studies. A notable investigation into the structure–activity relationship (SAR) of similar compounds revealed that modifications at specific positions significantly influence their cytotoxicity against cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3H-Pyrazol-3-one | HeLa (cervical cancer) | 12.5 |

| 3H-Pyrazol-3-one | MCF7 (breast cancer) | 15.0 |

The results suggest that the presence of the nitro group and the phenyl moiety contribute to enhanced anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .

The biological activities of 3H-Pyrazol-3-one can be attributed to its ability to interact with various molecular targets:

-

Antibacterial Mechanism :

- Inhibition of bacterial cell wall synthesis.

- Disruption of bacterial membrane integrity.

-

Antifungal Mechanism :

- Interference with ergosterol biosynthesis in fungal membranes.

- Induction of oxidative stress within fungal cells.

-

Anticancer Mechanism :

- Induction of apoptosis through activation of caspase pathways.

- Inhibition of key enzymes involved in tumor proliferation.

Case Studies

Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:

-

Case Study on Antibacterial Efficacy :

A clinical trial evaluated the effectiveness of a pyrazolone derivative in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates and improved patient outcomes compared to standard antibiotic treatments . -

Case Study on Anticancer Properties :

A study conducted on breast cancer patients treated with pyrazolone derivatives showed promising results, with a marked decrease in tumor size and improved survival rates over a six-month period .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3H-pyrazol-3-one derivatives with nitroaryl substituents?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones. For nitro-substituted analogs, nitration of pre-formed pyrazolone rings or incorporation of nitroaryl precursors (e.g., 5-nitro-2-furaldehyde) during cyclization is common. Microwave-assisted synthesis can improve yields for thermally sensitive intermediates .

- Key Considerations : Monitor reaction pH and temperature to avoid decomposition of the nitro group. Use TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques (NMR, LCMS) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl and nitrofuryl groups) and pyrazolone ring protons (δ 2.5–4.0 ppm for dihydro protons).

- 13C NMR : Confirm carbonyl (C=O) at ~160–170 ppm and nitro group-associated carbons.

- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 281.27 for analogs like CAY10550) and fragmentation patterns to distinguish regioisomers .

- Validation : Compare spectral data with structurally similar compounds (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) .

Q. What solubility and stability profiles are critical for handling this compound in aqueous/organic media?

- Methodological Answer :

- Solubility : Sparingly soluble in cold water but dissolves in polar aprotic solvents (DMSO, DMF) or alcohols. Use sonication for aqueous suspensions .

- Stability : Nitro groups may degrade under prolonged light exposure. Store at –20°C in inert atmospheres. Monitor decomposition via UV-Vis (λmax shifts >10 nm indicate instability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial effects)?

- Methodological Answer :

- Assay Design : Use standardized cell lines (e.g., MCF-7 for anticancer activity) and bacterial strains (e.g., E. coli ATCC 25922) with controlled incubation conditions.

- Mechanistic Studies : Probe ROS generation (linked to nitro group reduction) or topoisomerase inhibition (common for nitroheterocycles). Cross-validate with knockout bacterial strains to isolate targets .

- Data Normalization : Normalize activity to molar extinction coefficients to account for nitro group interference in colorimetric assays .

Q. What strategies optimize regioselectivity in synthesizing nitro-substituted pyrazolones?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to direct nitration to the 5-position of the pyrazolone ring.

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) during nitration.

- Computational Modeling : DFT calculations predict electron density distribution to guide substitution patterns .

Q. How can computational methods predict the compound’s electronic properties for catalytic or photodynamic applications?

- Methodological Answer :

- DFT Studies : Calculate HOMO-LUMO gaps to assess redox activity. Nitro groups typically lower LUMO levels, enhancing electron-accepting capacity.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA minor groove binding via nitro-furyl moieties) .

- Validation : Correlate computational results with cyclic voltammetry data to confirm redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.